molecular formula C12H10FN3O B1355840 N-(3-Amino-4-fluorophenyl)isonicotinamide CAS No. 926227-55-6

N-(3-Amino-4-fluorophenyl)isonicotinamide

Cat. No.: B1355840
CAS No.: 926227-55-6
M. Wt: 231.23 g/mol
InChI Key: KUIOWZHBDQQJBZ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)isonicotinamide is a chemical compound with the molecular formula C12H10FN3O and a molecular weight of 231.23 g/mol . It is characterized by the presence of an amino group, a fluorine atom, and an isonicotinamide moiety, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-fluorophenyl)isonicotinamide typically involves the coupling of 3-amino-4-fluoroaniline with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-fluorophenyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Amino-4-fluorophenyl)isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)isonicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isonicotinamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)isonicotinamide
  • N-(3-Amino-4-bromophenyl)isonicotinamide
  • N-(3-Amino-4-methylphenyl)isonicotinamide

Uniqueness

N-(3-Amino-4-fluorophenyl)isonicotinamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIOWZHBDQQJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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